Glycidyl laurate
Overview
Description
Glycidyl laurate is an important chemical intermediate used in the synthesis of surfactants and has potential applications in various industries. The preparation of glycidyl laurate involves using lauric acid as a raw material through processes such as saponification and esterification. The optimal conditions for its synthesis include the use of toluene as a solvent, a molar ratio of epichlorohydrin to sodium laurate of 2:1, a reaction temperature of 100°C for 3 hours, and the use of a phase transfer catalyst. The product yield can be higher than 95%, resulting in a light fulvous liquid that is insoluble in water but soluble in organic solvents like absolute alcohol and chloroform .
Synthesis Analysis
The synthesis of glycidyl laurate is achieved through a two-step reaction process. The first step involves saponification, followed by esterification. The esterification reaction is optimized using an orthogonal design to study the effects of material ratios, catalyst dose, reaction time, and temperature. The use of a phase transfer catalyst, such as TBAB, is crucial in achieving high yields of the product. The synthesis of glycidyl esters, in general, can be performed by reacting epichlorohydrin with a carboxylic acid in the presence of a catalyst like chromium acetate, followed by dehydrochlorination and separation of the resulting esters .
Molecular Structure Analysis
While the specific molecular structure analysis of glycidyl laurate is not detailed in the provided papers, the structure of glycidyl esters, which includes glycidyl laurate, consists of a 2,3-epoxypropyl group attached to a carboxylate moiety. The molecular structure is significant because it contains both an epoxide ring and an ester linkage, which are reactive functional groups that can undergo further chemical transformations .
Chemical Reactions Analysis
Glycidyl laurate and related glycidyl esters can participate in various chemical reactions due to their reactive epoxide rings. These reactions include ring-opening polymerization to form polymers or crosslinking reactions to create network structures. For instance, glycidyl carbamate functional resins, which are synthesized from reactions involving glycidol, can self-crosslink to form coatings with excellent solvent resistance, hardness, and impact resistance .
Physical and Chemical Properties Analysis
The physical properties of glycidyl laurate include its appearance as a light fulvous liquid and its solubility characteristics, being undissolvable in water but dissolvable in organic solvents. The chemical properties are influenced by the presence of the epoxide ring, which is highly reactive and can engage in various chemical reactions, including polymerization and crosslinking. The thermal stability of related glycidyl compounds, such as glycidyl carbamate functional resins, is also noteworthy, with no thermal decomposition observed below 250°C .
Relevant Case Studies
A relevant case study for glycidyl laurate is its use in the synthesis of glycerol mono-laurate (GML), which is produced through the esterification of glycerol and lauric acid. GML has been examined for its antibacterial activity against gram-positive bacteria, demonstrating the potential for glycidyl laurate derivatives to be used as antibacterial additives in food . Additionally, the synthesis of glycidyl azide polymer (GAP) from similar glycidyl compounds highlights the versatility of glycidyl-based materials for applications in solid propellants and other advanced materials .
Scientific Research Applications
Synthesis and Characterization
- Glycidyl laurate can be synthesized from laurate through saponification and esterification processes. Optimal conditions for this synthesis involve using toluene as a solvent and a reaction temperature of 100℃ for 3 hours (Zhou Xiao-wei, 2007).
Analytical Methods
- A method combining gel permeation chromatography extraction and liquid chromatography-mass spectrometry has been validated for analyzing glycidyl esters, including glycidyl laurate, in various edible oils. This technique targets low contamination levels and is suitable for routine analysis (Dubois et al., 2011).
Polymers and Material Science
- Glycidyl laurate is utilized in the development of polymers like glycidyl azide polymer (GAP), which has applications in advanced solid propellants for various aerospace applications (Frankel et al., 1992).
- In lipid transformations, lipase immobilized poly(glycidyl methacrylate-co-ethylene dimethacrylate) monolith microreactors have been developed, demonstrating the potential of glycidyl-based polymers in biochemical processes (Mugo & Ayton, 2013).
Biochemical Applications
- Glycidyl laurate is involved in the binding of laurate to genetic variants of albumin, which has implications for understanding protein-ligand interactions (Kragh-Hansen et al., 1996).
Green Chemistry
- It has been used in the green synthesis of decaglycerol laurates, employed as emulsifiers in food, medicine, and cosmetic industries. This synthesis is performed through lipase-catalyzed transesterification, highlighting an eco-friendly approach (Wang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
oxiran-2-ylmethyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZMJYQEBOHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316631 | |
Record name | Glycidyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl laurate | |
CAS RN |
1984-77-6 | |
Record name | Glycidyl laurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1984-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycidyl laurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycidyl laurate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycidyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCIDYL LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3VZ4YF9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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